6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a cyclohexylmethyl group at the 6-position and a methyl group at the 2-position, along with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with 2-methyl-4-hydroxypyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methyl and cyclohexylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-one.
Reduction: Formation of 6-(Cyclohexylmethyl)-2-methyl-1,4-dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, facilitating its binding and subsequent biological effects. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-one: Similar structure but with a ketone group at the 4-position.
6-(Cyclohexylmethyl)-2-methyl-1,4-dihydropyrimidine: Reduced form of the compound.
2-Methyl-4-hydroxypyrimidine: Lacks the cyclohexylmethyl group.
Uniqueness
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(cyclohexylmethyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIQAMHGZNZFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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